Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 5-position, a methyl group at the 1-position, and a para-tolyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate typically involves the condensation of ethyl acetoacetate with para-tolylhydrazine under acidic conditions to form the pyrazole ring. The reaction proceeds as follows:
Condensation Reaction: Ethyl acetoacetate reacts with para-tolylhydrazine in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrazole ring.
Scientific Research Applications
Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers study its biological activity to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of a para-tolyl group.
Ethyl 1-methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Contains a 4-chlorophenyl group, offering different electronic and steric properties.
Ethyl 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate: Features a 4-methoxyphenyl group, which can influence its reactivity and biological activity.
Uniqueness: Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate is unique due to the presence of the para-tolyl group, which can affect its chemical reactivity and biological interactions. The specific substitution pattern on the pyrazole ring can lead to distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-12(15-16(13)3)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDJFVDVYZDIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-49-8 | |
Record name | ETHYL 1-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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